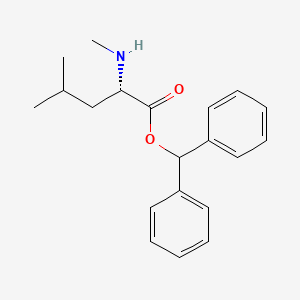
N-methyl-L-leucine benzhydryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
科学的研究の応用
N-methyl-L-leucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of N-methylated peptides.
Biology: The compound is used in studies involving protein synthesis and modification.
Industry: The compound is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
類似化合物との比較
Similar Compounds
- N-methyl-L-alanine benzhydryl ester
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-isoleucine benzhydryl ester
Uniqueness
N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
InChIキー |
GKTRRNWREYWJAX-SFHVURJKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
正規SMILES |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


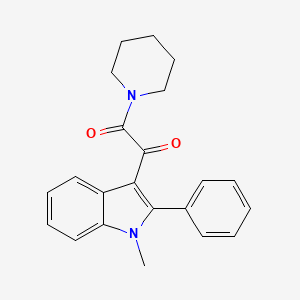
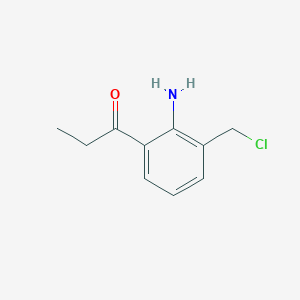


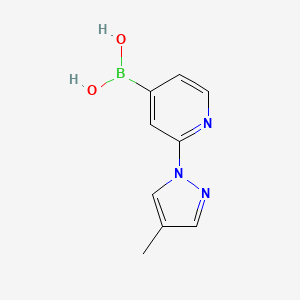
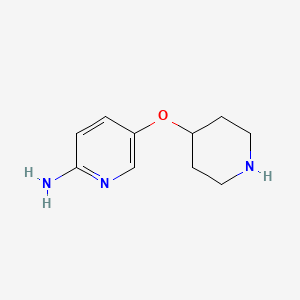
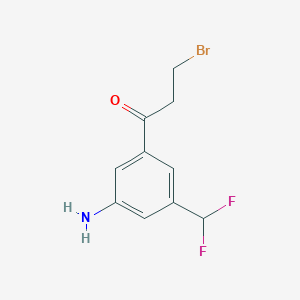
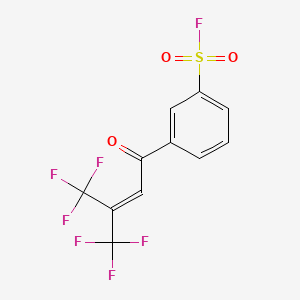
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
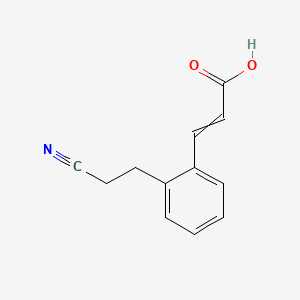
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
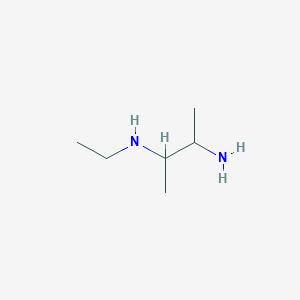
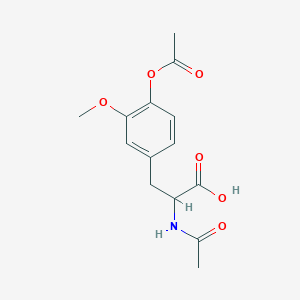
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
